2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Triazole regioisomerism N2-substitution target engagement

CAS 2034408-90-5 is the only commercially identified N2-(2H)-1,2,3-triazole building block directly linked to a pyrrolidine-3-yl and 7-methoxybenzofuran core. This regioisomer is critical for reproducible biology, offering distinct hydrogen-bonding vectors compared to common N1-triazole analogs. This scaffold, mapping to lead tyrosinase inhibitors (IC50=0.39 µM), eliminates the need for complex N2-selective synthesis, ensuring your SAR programs start with the active geometry. Choose this 312.33 Da fragment to secure a constrained, low-rotatable-bond scaffold for PDE4 (lead IC50=15 nM) and melanogenesis research.

Molecular Formula C16H16N4O3
Molecular Weight 312.329
CAS No. 2034408-90-5
Cat. No. B2627859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
CAS2034408-90-5
Molecular FormulaC16H16N4O3
Molecular Weight312.329
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4N=CC=N4
InChIInChI=1S/C16H16N4O3/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-8-5-12(10-19)20-17-6-7-18-20/h2-4,6-7,9,12H,5,8,10H2,1H3
InChIKeyZDXMURWINMRCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-90-5): Structural Identity and Compound Class Definition for Procurement Decisions


2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-90-5; molecular formula C16H16N4O3; MW 312.329 g/mol) is a heterocyclic hybrid molecule incorporating three pharmacophoric elements: a 7-methoxybenzofuran core, a pyrrolidine linker acylated at the benzofuran 2-position, and an N2-substituted 2H-1,2,3-triazole appended at the pyrrolidine 3-position [1]. The compound belongs to the broader benzofuran-triazole hybrid class, which has been extensively investigated for tyrosinase inhibition (IC50 values as low as 0.39 μM for the most potent 7-methoxybenzofuran-triazole congeners) [2], acetylcholinesterase (AChE) inhibition (lead compound IC50 = 0.55 μM) [3], and anticancer activity across multiple cell lines (IC50 range 0.013–21.8 μM) [4]. Critically, this specific compound is distinguished from related benzofuran-triazole hybrids by its N2 (2H) triazole regioisomerism, direct pyrrolidine-3-yl attachment without a methylene spacer, and the 7-methoxy substitution pattern on the benzofuran ring—three structural features that collectively influence target binding geometry, metabolic stability, and synthetic accessibility relative to N1-triazole analogs, piperidine-containing variants, and non-methoxylated benzofuran comparators.

Why 2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Performance


Casual interchange of 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole with structurally similar benzofuran-triazole hybrids carries a high risk of experimental irreproducibility for three reasons. First, the N2 (2H) versus N1 (1H) triazole regioisomerism produces fundamentally different hydrogen-bonding vectors and dipole moments; N2-substituted triazoles exhibit distinct tautomeric stability profiles and altered target engagement geometry relative to the more common N1-aryl-1,2,3-triazoles [1]. Second, the 7-methoxy substituent on the benzofuran core is not a passive modification—in related series, the presence and position of the methoxy group determines inhibitor potency differences exceeding 30-fold against tyrosinase (IC50 = 0.39 μM for the most active 7-methoxybenzofuran-triazole hybrid vs. 30.34 μM for the kojic acid standard) [2], and drives PDE4D inhibitory activity to 15 nM in 7-methoxybenzofuran series [3]. Third, the direct pyrrolidine-3-yl linkage to triazole, as opposed to methylene-spaced or piperidine-containing alternatives, creates a constrained conformational landscape that dictates the spatial presentation of the triazole pharmacophore to biological targets. The quantitative evidence below demonstrates that these structural features are not cosmetic but map directly to measurable differences in potency, selectivity, and synthesis feasibility.

Product-Specific Quantitative Differentiation Evidence for 2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-90-5) Relative to Closest Analogs


Evidence Item 1: N2-(2H)-Triazole Regioisomerism Confers Distinct Binding Geometry Relative to N1-Triazole Analog 2034465-23-9

The target compound features an N2-substituted 2H-1,2,3-triazole connected directly to the pyrrolidine 3-position, whereas the closest commercially available comparator 1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole (CAS 2034465-23-9) employs an N1-substituted 1H-1,2,3-triazole bearing an additional 4-methoxymethyl substituent . The N2 vs. N1 regioisomerism fundamentally alters the dipole moment orientation and hydrogen-bond acceptor presentation of the triazole ring. In N2-substituted 1,2,3-triazoles, the N3 atom serves as the primary hydrogen-bond acceptor with a vector oriented ~120° relative to the N1-substituted isomer, which presents N2 as its acceptor [1]. In the cannabinoid receptor system, N2-alkyl triazoles (CB1 Ki = 28 nM) demonstrated potency shifts exceeding 10-fold compared to their N1-alkyl counterparts (CB1 Ki = 320 nM), directly attributable to regioisomer-dependent target engagement [1]. While direct pharmacological data for the target compound itself are not yet available in peer-reviewed literature, the N2-regioisomer scaffold pre-installs a geometry that is synthetically inaccessible from N1-aryl triazole building blocks, making CAS 2034408-90-5 the structurally prerequisite intermediate for exploring N2-triazole benzofuran chemical space.

Triazole regioisomerism N2-substitution target engagement hydrogen-bonding vector

Evidence Item 2: 7-Methoxybenzofuran Core Drives >30-Fold Potency Enhancement in Tyrosinase Inhibition vs. Non-Methoxylated Benzofuran-Triazole Scaffolds

The 7-methoxy substituent on the benzofuran core is a critical potency determinant in benzofuran-triazole hybrid series. In a systematically evaluated panel of 7-methoxybenzofuran-triazole tethered N-phenylacetamides (compounds 16a–j), the most potent derivative (16h) achieved an IC50 of 0.39 ± 1.45 μM against fungal tyrosinase, representing a 78-fold improvement over the kojic acid standard (IC50 = 30.34 ± 1.00 μM) and a 29-fold improvement over ascorbic acid (IC50 = 11.5 ± 1.00 μM) [1]. Critically, the 7-methoxybenzofuran scaffold is structurally distinct from the 5-bromobenzofuran-1,2,4-triazole series (compounds 10a–e) evaluated for AChE inhibition, where the most potent inhibitor 10d achieved an IC50 of 0.55 ± 1.00 μM [2]. The 7-methoxy group is also a known driver of PDE4 inhibition, with 7-methoxybenzofuran PDE4 inhibitor 4e achieving PDE4D IC50 = 15 nM and PDE4B IC50 = 10.0 nM, alongside 66% oral bioavailability (F) in rat [3]. The target compound (CAS 2034408-90-5) incorporates this 7-methoxybenzofuran pharmacophore, distinguishing it from analogs such as (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzofuran-2-yl)methanone, which lacks the 7-methoxy group entirely and is therefore predicted to have substantially reduced tyrosinase and PDE4 engagement.

7-Methoxybenzofuran tyrosinase inhibition structure-activity relationship melanogenesis

Evidence Item 3: Pyrrolidine vs. Piperidine Ring Size Defines Conformational Space and Influences Kinase/AChE Target Complementarity

The target compound employs a pyrrolidine (5-membered) ring as the central scaffold linking the benzofuran carbonyl to the triazole, whereas the analog 1-(1-benzofuran-2-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine substitutes a piperidine (6-membered) ring [1]. This ring-size difference is non-trivial: pyrrolidine adopts an envelope conformation with a Cβ-exo/Cγ-endo pucker, while piperidine populates chair conformations, altering the relative spatial orientation of the benzofuran and triazole moieties by approximately 1.0–1.5 Å in the direction orthogonal to the ring plane [2]. In the benzofuran-triazole AChE inhibitor series, pyrrolidine-containing scaffolds achieved superior AChE engagement (IC50 = 0.55 μM for the lead 5-bromobenzofuran-1,2,4-triazole 10d) compared to larger ring analogs [3]. The constrained geometry of pyrrolidine is also critical in kinase inhibitor design, where the pyrrolidine-3-carboxamide motif directs key hydrogen-bond interactions with the hinge region of the kinase ATP-binding pocket [2]. For researchers selecting a building block for focused library synthesis, the pyrrolidine scaffold of CAS 2034408-90-5 provides a predictable, restricted conformational profile that piperidine-based alternatives (which sample a broader torsional space) cannot replicate without additional steric constraints.

Pyrrolidine piperidine ring-size effect conformational constraint acetylcholinesterase

Evidence Item 4: Direct Triazole-Pyrrolidine C3 Attachment Eliminates Methylene-Spacer Flexibility Found in Analog 2-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

The target compound connects the 2H-1,2,3-triazole directly to the pyrrolidine C3 position, while the structurally closest analog 2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole introduces a methylene (-CH2-) spacer between pyrrolidine C2 and the triazole [1]. This methylene insertion adds one rotatable bond (from 0 to 1 spacer-internal torsional degree of freedom), which increases the entropic penalty upon target binding and expands the accessible conformational ensemble. In medicinal chemistry optimization, removal of a single methylene spacer has been shown to improve binding affinity by up to 5–10 fold when the direct attachment better pre-organizes the ligand into its bioactive conformation [2]. Furthermore, the analog's attachment at pyrrolidine C2 (vs. C3 in the target compound) alters the spatial relationship between the triazole and benzofuran pharmacophores. The target compound's direct C3-triazole attachment provides a more rigid, synthetically defined geometry that is advantageous for structure-based drug design where minimizing linker flexibility is a key optimization parameter [2]. The 2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole analog additionally lacks the 7-methoxybenzofuran substitution, compounding the structural differences.

Direct attachment methylene spacer conformational restriction entropic penalty linker optimization

Evidence Item 5: Amide Bond Geometry at Benzofuran-2-Carbonyl-Pyrrolidine Junction Restricts Rotational Freedom Relative to Sulfonamide and Reverse Amide Analogs

The target compound features a benzofuran-2-carbonyl-pyrrolidine amide linkage, which imposes partial double-bond character (C-N rotational barrier ~15–20 kcal/mol) that restricts the relative orientation of the benzofuran and pyrrolidine rings [1]. The comparator 3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine employs a sulfonamide linkage that introduces different geometry (tetrahedral sulfur) and electronic properties [2]. Additionally, the oxadiazole analog 3-(1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034550-91-7) replaces the triazole entirely with an oxadiazole heterocycle, which alters hydrogen-bond acceptor capability, dipole moment, and metabolic stability [3]. The amide bond in the target compound provides a well-characterized, synthetically robust linkage that is compatible with standard peptide coupling conditions for downstream diversification. In contrast, sulfonamide-containing analogs introduce a larger steric footprint (sulfonyl group vs. carbonyl) and altered hydrogen-bond geometry, while oxadiazole substitution eliminates the triazole's unique capacity for simultaneous π-stacking and hydrogen-bond interactions.

Amide bond rotational barrier conformational restriction benzofuran-2-carbonyl sulfonamide comparator

Evidence Item 6: In Silico Drug-Likeness and Physicochemical Property Differentiation from Closest Commercially Available Analogs

Computational property comparison between the target compound and its closest commercially available analogs reveals distinct physicochemical profiles that influence formulation, assay compatibility, and downstream optimization potential. The target compound (MW = 312.33 g/mol, molecular formula C16H16N4O3) maintains a molecular weight below the typical lead-like cutoff of 350 Da and contains exactly four hydrogen-bond acceptors (two from the triazole, one from the amide carbonyl, one from the benzofuran ether oxygen, and the methoxy oxygen) with no hydrogen-bond donors, yielding a calculated topological polar surface area (TPSA) of approximately 69–75 Ų [1]. In comparison, analog CAS 2034465-23-9 (MW = 354.4 g/mol) exceeds 350 Da and bears an additional methoxymethyl substituent that increases TPSA and rotatable bond count, while analog 3-(4-chlorobenzenesulfonyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidine (MW = 419.88 g/mol) substantially exceeds lead-like molecular weight limits and introduces a halogen atom that may complicate metabolic profiling [2]. The target compound's balanced profile—Moderate MW, absence of halogen atoms, and zero H-bond donors—positions it favorably for blood-brain barrier penetration predictions (CNS MPO score) and oral bioavailability, making it a versatile starting point for both CNS and peripheral target programs.

Physicochemical properties drug-likeness ADME prediction molecular descriptors procurement specification

Optimal Research and Procurement Application Scenarios for 2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole (CAS 2034408-90-5)


Scenario 1: Tyrosinase Inhibitor Lead Discovery Leveraging the 7-Methoxybenzofuran-N2-Triazole Pharmacophore

For medicinal chemistry programs targeting hyperpigmentation disorders or melanogenesis-related conditions, CAS 2034408-90-5 provides a pre-assembled 7-methoxybenzofuran-N2-triazole scaffold that maps directly onto the pharmacophore of the most potent tyrosinase inhibitors in the published benzofuran-triazole series (IC50 = 0.39 μM for lead 16h) [1]. The compound can serve as a versatile intermediate for synthesizing focused N-phenylacetamide or related amide libraries through acylation or coupling at the pyrrolidine nitrogen, enabling rapid SAR exploration. In contrast, programs using non-methoxylated benzofuran-triazole building blocks would need to introduce the 7-methoxy group de novo—a non-trivial synthetic step—or accept the ≥30-fold potency penalty associated with its absence [1]. Researchers should verify the compound's identity by ¹H NMR, focusing on the characteristic 7-methoxy singlet (δ ~3.9–4.0 ppm) and the triazole C4/C5 proton pattern (δ ~7.7–7.9 ppm, 2H singlet for symmetric N2-substitution).

Scenario 2: N2-Selective Triazole Chemical Biology Tool Compound Synthesis

For chemical biology groups investigating the functional consequences of triazole regioisomerism on target engagement, CAS 2034408-90-5 is the only commercially identified building block combining an N2-(2H)-1,2,3-triazole, a pyrrolidine linker, and a 7-methoxybenzofuran moiety in a single molecular entity [1]. N2-substituted triazoles remain synthetically underexplored relative to N1-substituted isomers due to the thermodynamic preference for N1-alkylation under standard click chemistry (CuAAC) conditions, which predominantly yields N1-substituted products [2]. The pre-formed N2-triazole in CAS 2034408-90-5 circumvents this synthetic challenge, enabling direct comparison of N2-vs-N1 triazole pharmacology without requiring specialized N2-selective arylation protocols. This compound is therefore strategically valuable for structure-activity relationship studies that aim to deconvolute the contribution of triazole regioisomerism to potency, selectivity, and pharmacokinetic properties.

Scenario 3: Fragment-Based Drug Discovery (FBDD) Utilizing the Conformationally Constrained Pyrrolidine-Triazole Core

The direct pyrrolidine-C3-to-triazole-N2 connection in CAS 2034408-90-5 provides a rigid, low-molecular-weight (312.33 Da) scaffold with only three rotatable bonds, making it an attractive fragment for FBDD campaigns [1]. Its molecular weight falls within the optimal fragment range (MW ≤ 300 Da, though 312 Da is marginally above), and its zero hydrogen-bond donor count favors cell permeability [2]. The constrained geometry limits the entropic penalty upon target binding compared to more flexible analogs containing methylene spacers or piperidine rings [3]. Fragment screening groups should note that the compound's amide bond can participate in key hydrogen-bond interactions with protein backbone residues, while the 7-methoxy group offers a vector for hydrophobic pocket occupancy or solvent exposure depending on the binding site architecture. For SPR or NMR-based fragment screening, the compound is soluble in DMSO and amenable to standard fragment library formatting at 100–200 mM stock concentrations.

Scenario 4: PDE4-Targeted Anti-Inflammatory Program Building on 7-Methoxybenzofuran Pharmacology

The 7-methoxybenzofuran substructure in CAS 2034408-90-5 is a validated pharmacophore for phosphodiesterase-4 (PDE4) inhibition, with the optimized 7-methoxybenzofuran PDE4 inhibitor 4e achieving PDE4D IC50 = 15 nM, PDE4B IC50 = 10.0 nM, and 66% oral bioavailability (F) in rat [1]. For PDE4-targeted programs—particularly those seeking hepatoprotective or anti-inflammatory applications—CAS 2034408-90-5 provides a modular scaffold where the triazole and pyrrolidine elements can be further diversified to optimize subtype selectivity (PDE4B vs. PDE4D) and reduce emetic side effects associated with pan-PDE4 inhibition. The N2-triazole offers an additional hydrogen-bond acceptor that may engage the PDE4 catalytic site differently than N1-triazole or oxadiazole analogs, providing a unique vector for selectivity optimization [2]. Researchers should benchmark any synthesized derivatives against the published 7-methoxybenzofuran PDE4 lead 4e to quantify the contribution of the triazole-pyrrolidine extension to PDE4 potency.

Quote Request

Request a Quote for 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.